
2-(3-(Piperidin-1-yl)propoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
This compound is a complex organic molecule that contains a pyridine ring, a piperidine ring, and a boronic ester. The pyridine ring is a six-membered ring with one nitrogen atom, the piperidine ring is a six-membered ring with one nitrogen atom, and the boronic ester (tetramethyl-1,3,2-dioxaborolane) is a boron-containing group that is often used in organic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Boronic esters are typically solid at room temperature, and the presence of the pyridine and piperidine rings could potentially make this compound a base .Scientific Research Applications
Synthesis and Structural Studies
- The compound and its derivatives have been used as intermediates in synthesizing biologically active compounds, like crizotinib (D. Kong et al., 2016). These processes often involve multiple synthesis steps, confirming the structures through mass spectrometry and NMR spectrum analysis.
- The structural differences between pyridin-2-ylboron derivatives and their impact on chemical reactivity have been explored, offering insights into the stability and molecular interactions of such compounds (J. Sopková-de Oliveira Santos et al., 2003).
Crystallographic and Conformational Analyses
- Detailed crystallographic studies, including X-ray diffraction and DFT analyses, have been conducted on related boric acid ester intermediates to understand their molecular structures and physicochemical properties (P.-Y. Huang et al., 2021). These studies reveal the consistent structures between DFT-optimized molecular structures and crystal structures determined by X-ray diffraction.
Application in Medicinal Chemistry
- Piperidin-1-yl compounds, closely related to the specified compound, have been noted for their significance in medicinal chemistry, especially in the synthesis of rigid diamines (R. Smaliy et al., 2011). These compounds are crucial in creating a range of pharmacologically active molecules.
Corrosion Inhibition Studies
- Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties, particularly in relation to iron corrosion (S. Kaya et al., 2016). This highlights the potential industrial applications of these compounds in materials science.
Catalysis and Organic Synthesis
- These compounds also find use in catalysis and organic synthesis, particularly in the preparation of functionally diverse molecules and in facilitating certain chemical reactions (J. Takagi et al., 2013).
Safety and Hazards
properties
IUPAC Name |
2-(3-piperidin-1-ylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31BN2O3/c1-18(2)19(3,4)25-20(24-18)16-9-10-17(21-15-16)23-14-8-13-22-11-6-5-7-12-22/h9-10,15H,5-8,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRNSDBFIXVWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCCN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Piperidin-1-yl)propoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



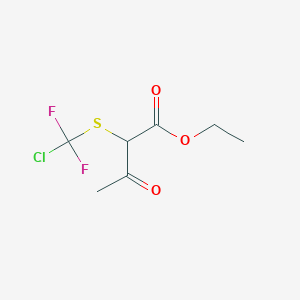
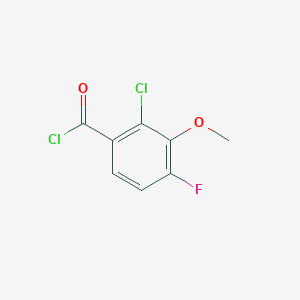


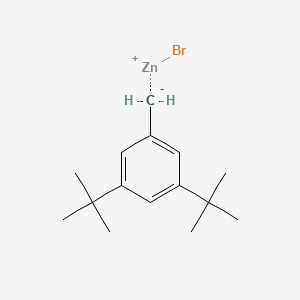
![(2R)-1-[(t-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B6296933.png)


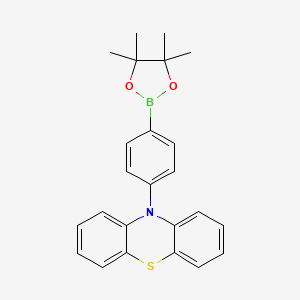

![2-[2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6296992.png)
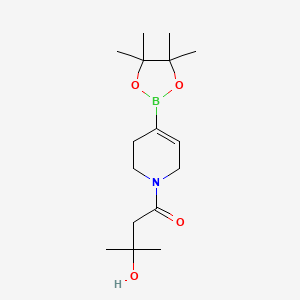
(4',6'-diphenyl[1,1':3',1''-terphenyl]-2'-olato)(2-methyl-2-phenylpropylidene) molybdenum(VI)](/img/structure/B6297001.png)
